Ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate is a compound that includes a 1,2,4-triazol-1-yl skeleton . It’s part of a class of compounds known as 1,2,4-triazoles, which are of great importance in heterocyclic chemistry and are reported to possess diverse biological effects .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, often involves the condensation reaction of relatively small and linear molecules with suitable reagents . Microwave technology has been used to develop a new protocol for the synthesis of these compounds, proving to be efficient and environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The mean planes of the phenyl and triazole rings are nearly perpendicular to one another as a result of the intra-molecular C-H⋯O and C-H⋯π (ring) interactions .Scientific Research Applications
- Researchers have proposed and successfully realized two complementary pathways for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods involve starting materials such as succinic anhydride, aminoguanidine hydrochloride, and various amines. The choice of pathway depends on amine nucleophilicity. The resulting products have potential applications in drug discovery and organic synthesis .
- The compound forms salts with extensive hydrogen bonding interactions between cations and anions. These interactions contribute to a complex three-dimensional network, leading to high density, insensitivity, and thermal stability. Such properties are relevant in materials science and energetic materials research .
- 1,2,4-Triazole hybrids containing the 5-amino-1H-1,2,4-triazole-3-carbohydrazide moiety have been synthesized and evaluated for their cytotoxic activity. These compounds exhibit varying levels of cytotoxicity against tumor cell lines, including MCF-7 and HCT-116 cells. The IC50 values indicate their potential as anticancer agents .
- Novel 1,2,4-triazole derivatives, including those based on 5-amino-1H-1,2,4-triazole-3-carbohydrazide, were designed, synthesized, and evaluated for their anticancer properties. Some of these compounds demonstrated selectivity against cancer cell lines. Further exploration of their mechanisms of action is warranted .
- The annular prototropic tautomerism in prepared 1,2,4-triazoles (including this compound) has been studied using NMR spectroscopy and X-ray crystallography. Understanding tautomerism is crucial for predicting reactivity and biological activity .
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Complex 3D Networks and Thermal Stability
Cytotoxic Activity Against Tumor Cells
Anticancer Activity of 1,2,4-Triazole Derivatives
Tautomerism Studies
Mechanism of Action
Target of Action
Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds are believed to interact with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially influence their interaction with biological systems .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially influence their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
The chemical properties of 1,2,4-triazole derivatives, such as their ability to form hydrogen bonds, could potentially be influenced by environmental factors .
properties
IUPAC Name |
ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-6(7)8-4-9-10/h4H,2-3H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJVMPNXSEATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1340060-06-1 |
Source
|
Record name | ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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